Cas no 91652-78-7 (Senkyunolide C)

Senkyunolide C structure
Senkyunolide C structure
Nome do Produto:Senkyunolide C
N.o CAS:91652-78-7
MF:C12H12O3
MW:204.221883773804
CID:1080925
PubChem ID:642374

Senkyunolide C Propriedades químicas e físicas

Nomes e Identificadores

    • Senkyunolide C
    • 5-hydroxy-3-butylidenephthalide
    • senkyunolide-C
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
    • [ "" ]
    • (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
    • 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
    • SCHEMBL2639883
    • CS-0016689
    • Sekyuolide C
    • 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
    • 91652-78-7
    • (Z)-5-Hydroxy-3-butylidene-phthalide
    • AKOS032949102
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
    • (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
    • SenkyunolideC
    • InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
    • HY-N1285
    • DA-67541
    • 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
    • CHEBI:228936
    • (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
    • Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
    • Chave InChI: NRENRLOUWSVYIA-WCIBSUBMSA-N
    • SMILES: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

Propriedades Computadas

  • Massa Exacta: 204.07900
  • Massa monoisotópica: 204.078644241g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 283
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 46.5Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 387.1±42.0 °C at 760 mmHg
  • Ponto de Flash: 171.7±20.7 °C
  • Solubilidade: Almost insoluble (0.098 g/l) (25 º C),
  • PSA: 46.53000
  • LogP: 2.70360
  • Pressão de vapor: 0.0±0.9 mmHg at 25°C

Senkyunolide C Informações de segurança

Senkyunolide C Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TargetMol Chemicals
TN5812-1 mL * 10 mM (in DMSO)
Senkyunolide C
91652-78-7 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1086541-5mg
Senkyunolide C
91652-78-7 98%
5mg
¥2214.00 2024-04-25
TargetMol Chemicals
TN5812-1 ml * 10 mm
Senkyunolide C
91652-78-7
1 ml * 10 mm
¥ 3330 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S18170-5 mg
Senkyunolide C
91652-78-7
5mg
¥4000.0 2021-09-07
TargetMol Chemicals
TN5812-5mg
Senkyunolide C
91652-78-7
5mg
¥ 3230 2024-07-19
TargetMol Chemicals
TN5812-5 mg
Senkyunolide C
91652-78-7 98%
5mg
¥ 3,230 2023-07-10
A2B Chem LLC
AH97262-5mg
Senkyunolide C
91652-78-7 94.0%
5mg
$577.00 2024-07-18

Senkyunolide C Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 2

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Método de produção 3

Condições de reacção
Referência
Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative
, Japan, , ,

Método de produção 4

Condições de reacção
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 5

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 6

Condições de reacção
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 7

Condições de reacção
Referência
A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives
Li, Shaobai; et al, Synthetic Communications, 1997, 27(10), 1783-1791

Método de produção 8

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Método de produção 10

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Referência
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Método de produção 11

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ;  10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -30 °C → rt; overnight, rt
Referência
Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids
Wang, Xujie; et al, Tetrahedron Letters, 2020, 61(14),

Método de produção 12

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referência
Efficient synthesis of hydroxyphthalides
Ogawa, Yoshimitsu; et al, Heterocycles, 1994, 39(1), 47-50

Método de produção 13

Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referência
Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates
Bellina, Fabio; et al, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

Senkyunolide C Preparation Products

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